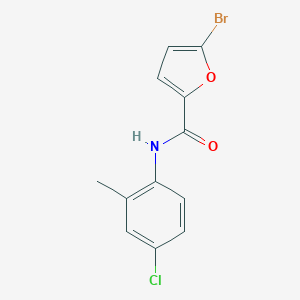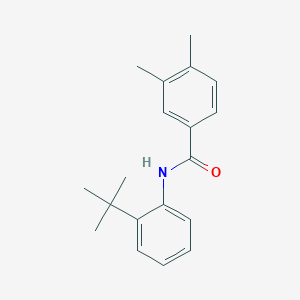![molecular formula C20H16Cl2N2OS B296731 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296731.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and fungi. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of certain fungal enzymes, such as chitin synthase and β-glucan synthase.
Biochemical and Physiological Effects
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of fungi by disrupting their cell wall synthesis. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments include its ability to selectively target cancer cells and fungi, its potential as an anti-inflammatory agent, and its ability to inhibit the activity of certain enzymes. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
For the study of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile include further studies to determine its potential as a therapeutic agent for cancer and fungal infections. Additionally, further studies are needed to determine its optimal dosage and administration, as well as its potential side effects. Further studies are also needed to explore its potential as an anti-inflammatory agent and its mechanism of action in inhibiting the activity of certain enzymes. Finally, future directions include the development of new derivatives of this compound with improved efficacy and safety profiles.
合成方法
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves the reaction of 3,4-dichlorobenzyl mercaptan with 4-methylphenylacetonitrile in the presence of sodium hydride. The resulting intermediate is then treated with ethyl acetoacetate and ammonium acetate to yield the final product.
科学研究应用
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an antifungal agent, as well as its ability to inhibit the activity of certain enzymes.
属性
分子式 |
C20H16Cl2N2OS |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
6-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H16Cl2N2OS/c1-12-2-5-14(6-3-12)15-9-19(25)24-20(16(15)10-23)26-11-13-4-7-17(21)18(22)8-13/h2-8,15H,9,11H2,1H3,(H,24,25) |
InChI 键 |
FBIXCGDYYFODPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)
![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)



![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)



![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)

![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)